molecular formula C15H12O3 B3250916 2'-Formyl-biphenyl-3-carboxylic acid methyl ester CAS No. 205823-31-0

2'-Formyl-biphenyl-3-carboxylic acid methyl ester

Cat. No. B3250916
CAS RN: 205823-31-0
M. Wt: 240.25 g/mol
InChI Key: XNKYEDLHAYGZJP-UHFFFAOYSA-N
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Description

“2’-Formyl-biphenyl-3-carboxylic acid methyl ester” is a chemical compound that is used in organic synthesis . It is a valuable building block in the creation of more complex molecules .


Synthesis Analysis

The synthesis of this compound can involve the catalytic protodeboronation of alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Chemical Reactions Analysis

The chemical reactions involving “2’-Formyl-biphenyl-3-carboxylic acid methyl ester” can include Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Catalytic Protodeboronation

This compound can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes . Protodeboronation is a valuable but underdeveloped transformation, and this compound can play a significant role in its advancement .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound can be used as a relatively stable, readily prepared, and environmentally benign organoboron reagent in this process .

Hydrolysis Susceptibility

Boronic acids and their esters, including this compound, are highly considered for the design of new drugs and drug delivery devices . However, these compounds are only marginally stable in water . The susceptibility of this compound to hydrolysis can be a significant factor in its application in these areas .

Drug Design and Delivery

As mentioned above, this compound can be used in the design of new drugs and drug delivery devices . Its boron-carrier properties make it suitable for neutron capture therapy .

Neutron Capture Therapy

Neutron capture therapy is a type of radiation therapy used to treat cancer . This compound, due to its boron-carrier properties, can be used in this therapy .

Carbon–Carbon Bond Formation

This compound can be used in carbon–carbon bond formation processes . Its stability and readiness for preparation make it a valuable reagent in these processes .

Mechanism of Action

The mechanism of action for the reactions involving “2’-Formyl-biphenyl-3-carboxylic acid methyl ester” can involve oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Future Directions

The future directions for the use of “2’-Formyl-biphenyl-3-carboxylic acid methyl ester” could involve further development of the protocols for its synthesis and use in organic synthesis . This could lead to the discovery of new transformations and the creation of more complex molecules .

properties

IUPAC Name

methyl 3-(2-formylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-18-15(17)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKYEDLHAYGZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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